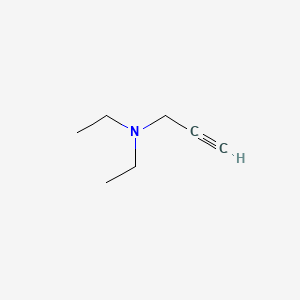

2-Propyn-1-amine, N,N-diethyl-

Description

The exact mass of the compound 2-Propyn-1-amine, N,N-diethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63868. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propyn-1-amine, N,N-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyn-1-amine, N,N-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-7-8(5-2)6-3/h1H,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJXKEWVUBVOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063287 | |

| Record name | 2-Propyn-1-amine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4079-68-9, 125678-52-6 | |

| Record name | Diethylpropargylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-amine, N,N-diethyl-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125678-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dietylaminopropin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylpropargylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propyn-1-amine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-amine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-2-propynylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETYLAMINOPROPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X1BTC8Y1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-diethyl-2-propyn-1-amine

<

Foreword: The Strategic Importance of N,N-diethyl-2-propyn-1-amine in Modern Chemistry

N,N-diethyl-2-propyn-1-amine, also known as diethylpropargylamine (DEP), is a versatile alkynylamine that has garnered significant attention across various chemical disciplines. Its unique structural features, combining a reactive terminal alkyne with a tertiary amine, make it a valuable building block in organic synthesis and a crucial component in industrial applications. In the realm of drug development, the propargylamine motif is a key pharmacophore in several bioactive molecules, including inhibitors of monoamine oxidase (MAO), highlighting its relevance in medicinal chemistry.[1] Furthermore, its utility extends to the electroplating industry, where it serves as a highly effective leveling agent and brightener in nickel plating baths.[2][3] This guide provides a comprehensive overview of the synthesis and characterization of N,N-diethyl-2-propyn-1-amine, offering field-proven insights for researchers, scientists, and professionals in drug development.

I. Synthesis of N,N-diethyl-2-propyn-1-amine: A Tale of Two Pathways

The synthesis of N,N-diethyl-2-propyn-1-amine can be approached through several methodologies, each with its own set of advantages and considerations. The two most prevalent and reliable methods are the direct alkylation of diethylamine with a propargyl halide and the Mannich-type reaction involving formaldehyde, diethylamine, and acetylene.

A. Direct Alkylation: A Robust and Scalable Approach

The direct N-alkylation of diethylamine with a propargyl halide, typically propargyl bromide, stands as a widely adopted and efficient method for the synthesis of N,N-diethyl-2-propyn-1-amine.[4][5] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbon of the propargyl halide, displacing the halide ion.

The choice of base and solvent is critical to the success of this reaction. A non-nucleophilic base is essential to deprotonate the resulting diethylpropargylammonium salt without competing with the diethylamine in the primary alkylation step.[6] Potassium carbonate (K₂CO₃) is a commonly used inorganic base that effectively neutralizes the generated hydrohalic acid.[4] The use of a more sterically hindered organic base, such as Hünig's base (N,N-diisopropylethylamine), can also be advantageous in preventing the formation of undesired quaternary ammonium salts.[7] The reaction is typically carried out in an aprotic solvent, such as toluene or acetonitrile, to facilitate the dissolution of reactants and promote the SN2 pathway.[4][7]

Experimental Protocol: Synthesis via Direct Alkylation

Materials:

-

Diethylamine

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of diethylamine (1.0 eq) in anhydrous toluene, add anhydrous potassium carbonate (2.0 eq).

-

Cool the mixture in an ice bath and add a solution of propargyl bromide (1.2 eq) in toluene dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N,N-diethyl-2-propyn-1-amine.[4]

B. Catalytic Aminomethylation (Mannich-type Reaction): An Atom-Economical Alternative

An alternative and highly atom-economical route to N,N-diethyl-2-propyn-1-amine is a one-pot, three-component Mannich-type reaction. This method involves the condensation of diethylamine, an aldehyde (typically formaldehyde), and a terminal alkyne (acetylene) in the presence of a catalyst.[8][9] Copper(I) halides, such as cuprous chloride (CuCl), are often employed as catalysts for this transformation.[9][10]

This approach offers the advantage of readily available and inexpensive starting materials. The reaction proceeds through the in-situ formation of an Eschenmoser-like salt from diethylamine and formaldehyde, which is then attacked by the acetylide anion generated from acetylene and the copper catalyst.

Experimental Protocol: Synthesis via Catalytic Aminomethylation

Materials:

-

Diethylamine

-

Formaldehyde solution (37% in water)

-

Acetylene gas

-

Copper(I) chloride (CuCl)

-

Toluene

-

Nitrogen gas (N₂)

Procedure:

-

In a reaction vessel equipped with a gas inlet and a stirrer, add diethylamine and formaldehyde solution and stir at room temperature.[8]

-

Add the copper(I) chloride catalyst to the mixture.[8]

-

Purge the vessel with nitrogen gas.[8]

-

Heat the reaction mixture to 40-80 °C and introduce acetylene gas at a pressure of 0.1-0.2 MPa.[8]

-

Maintain the reaction for 1-6 hours, monitoring for the consumption of starting materials.[8]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.[8]

-

The filtrate can be subjected to fractional distillation under reduced pressure to isolate the N,N-diethyl-2-propyn-1-amine product, which typically distills at 118-120 °C.[8]

II. Comprehensive Characterization: Confirming the Identity and Purity

Rigorous characterization is paramount to ensure the identity and purity of the synthesized N,N-diethyl-2-propyn-1-amine. A combination of spectroscopic and spectrometric techniques provides a comprehensive analytical profile of the compound.

A. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of N,N-diethyl-2-propyn-1-amine.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals corresponding to the different proton environments in the molecule. The ethynyl proton (≡C-H) typically appears as a triplet around δ 2.2 ppm due to coupling with the adjacent methylene protons. The methylene protons adjacent to the nitrogen and the alkyne will show distinct signals, as will the methylene and methyl protons of the ethyl groups.[11]

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The acetylenic carbons (C≡C) will have characteristic chemical shifts in the range of δ 70-90 ppm. The carbons of the diethylamino group will also have distinct resonances.[9]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic peaks for N,N-diethyl-2-propyn-1-amine include:

-

A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.

-

A weak to medium absorption band around 2100 cm⁻¹ due to the C≡C stretching vibration.

-

Strong absorption bands in the 2800-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the alkyl groups.[9]

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Electron Ionization (EI-MS): The EI mass spectrum will show the molecular ion peak (M⁺) at m/z 111, corresponding to the molecular weight of N,N-diethyl-2-propyn-1-amine.[12] Characteristic fragmentation patterns arising from the loss of ethyl and propargyl groups will also be observed.

-

Electrospray Ionization (ESI-MS): In ESI-MS, the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 112.1.[4]

C. Physical and Chemical Properties

The physical properties of N,N-diethyl-2-propyn-1-amine are also important for its characterization and handling.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N | [4][13] |

| Molecular Weight | 111.19 g/mol | [13] |

| Appearance | Clear, colorless to pale yellow liquid | [13] |

| Boiling Point | 118-120 °C | [3][14] |

| Density | ~0.804 g/mL | [14] |

| Solubility | Sparingly soluble in water, readily soluble in acids and organic solvents. | [2][3] |

III. Logical Frameworks and Visualizations

To better illustrate the concepts discussed, the following diagrams outline the synthesis and characterization workflows.

A. Synthesis Workflow

Caption: A logical workflow for the comprehensive characterization of N,N-diethyl-2-propyn-1-amine.

IV. Conclusion: A Versatile Amine for Future Innovations

This guide has detailed the primary synthetic routes and comprehensive characterization techniques for N,N-diethyl-2-propyn-1-amine. The choice between direct alkylation and catalytic aminomethylation will depend on factors such as scale, available reagents, and desired purity. Regardless of the synthetic method employed, rigorous analytical characterization is crucial to validate the structure and purity of the final product. As a versatile building block and industrial chemical, a thorough understanding of its synthesis and properties is essential for its effective application in drug discovery, materials science, and beyond.

V. References

-

CN103450026A - Synthesis method of N, N-diethylpropargylamine as electroplating additive - Google Patents. Available at:

-

N,N-Diethyl Propargyl Amine - Jaydev Chemical Industries. Available at: [Link]

-

N,N-Dimethyl Propargyl Amine - Jaydev Chemical Industries. Available at: [Link]

-

N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex - Royal Society of Chemistry. Available at: [Link]

-

2-Propen-1-amine, N,N-diethyl- | C7H15N - PubChem. Available at: [Link]

-

N,N-diethyl-2-propyn-1-amine - 4079-68-9, C7H13N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

2-Propyn-1-amine, N,N-diethyl- - NIST Chemistry WebBook. Available at: [Link]

-

Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PubMed Central. Available at: [Link]

-

2-Propyn-1-amine, N,N-diethyl- - NIST Chemistry WebBook. Available at: [Link]

-

N, N-diethyl, 2-propane, 1-amine (DEP) - Mallak Specialties Pvt Ltd. Available at: [Link]

-

N,N-Diethyl-2-propanamine | C7H17N | CID 521913 - PubChem. Available at: [Link]

-

Chemical Properties of 2-Propyn-1-amine, N,N-diethyl- (CAS 4079-68-9) - Cheméo. Available at: [Link]

-

N,N-Diethyl-2-Propyne-1-Amine | C3H13N - DU Organics. Available at: [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. Available at: [Link]

-

(PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate. Available at: [Link]

-

Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC - PubMed Central. Available at: [Link]

-

The Advantages and Applications of N,N-Diethyl-3-Trimethoxysilylpropan-1-Amine - INNO Specialty Chemicals. Available at: [Link]

-

Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine - Chalmers ODR. Available at: [Link]

-

One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum. Available at: [Link]

-

2-Propyn-1-amine, N,N-diethyl- - LookChem. Available at: [Link]

-

NMR Characterization of Ionicity and Transport Properties for a Series of Diethylmethylamine Based Protic Ionic Liquids | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. N,N-Dimethyl Propargyl Amine, Dimethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-dimethyl, N,N-Dimethyl-2-Propynylamine, 1-Dimethylamino-2-propyne, 3-Dimethylamino-1-propyne, DMP, 7223-38-3, Mumbai, India [jaydevchemicals.com]

- 2. N, N-diethyl, 2-propane, 1-amine (DEP), CAS 4079-68-9,C7H13N [mallakchemicals.com]

- 3. N,N-Diethylpropargylamine | 4079-68-9 [chemicalbook.com]

- 4. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103450026A - Synthesis method of N, N-diethylpropargylamine as electroplating additive - Google Patents [patents.google.com]

- 9. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. rsc.org [rsc.org]

- 12. 2-Propyn-1-amine, N,N-diethyl- [webbook.nist.gov]

- 13. N,N-Diethyl Propargyl Amine, Diethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-diethyl, N,N-Diethyl-2-Propynylamine, 1-Diethylamino-2-propyne, 3-Diethylamino-1-propyne, DEP, Mumbai, India [jaydevchemicals.com]

- 14. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N,N-diethyl-2-propyn-1-amine

This guide provides a comprehensive analysis of N,N-diethyl-2-propyn-1-amine using fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of data acquisition and interpretation, offering field-proven insights into the structural elucidation of this versatile molecule.

Introduction

N,N-diethyl-2-propyn-1-amine, a tertiary amine with a terminal alkyne functional group, is a valuable building block in organic synthesis. Its unique structure, combining a nucleophilic amine with a reactive propargyl group, makes it a precursor for a variety of more complex molecules, including those with applications in medicinal chemistry and materials science. Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent research and development. This guide provides a detailed examination of its spectroscopic properties.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of a volatile and thermally stable small molecule like N,N-diethyl-2-propyn-1-amine, Electron Ionization (EI) is a suitable and widely used method.[1][2] EI is considered a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2] While this can sometimes result in a weak or absent molecular ion peak, the resulting fragmentation pattern provides a valuable fingerprint for structural confirmation.[1][3]

Electron Ionization Mass Spectrum of N,N-diethyl-2-propyn-1-amine

The mass spectrum of N,N-diethyl-2-propyn-1-amine was obtained from the NIST Chemistry WebBook, a reputable source for chemical and physical data.[4]

Table 1: Key Mass Spectrometry Data for N,N-diethyl-2-propyn-1-amine

| Feature | Value | Source |

| Molecular Formula | C₇H₁₃N | [4] |

| Molecular Weight | 111.18 g/mol | [4] |

| Ionization Mode | Electron Ionization (EI) | [4] |

| Molecular Ion (M⁺) | m/z 111 | [4] |

| Base Peak | m/z 82 | [4] |

Interpretation of the Mass Spectrum and Fragmentation Pathways

The mass spectrum exhibits a molecular ion peak at an m/z of 111, consistent with the molecular weight of N,N-diethyl-2-propyn-1-amine. The presence of a nitrogen atom is consistent with the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5]

The fragmentation of tertiary amines in EI-MS is often characterized by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7][8] This process leads to the formation of a stable, resonance-stabilized iminium cation.

Key Fragmentation Pathways:

-

Formation of the Base Peak (m/z 82): The most abundant fragment ion, the base peak, is observed at m/z 82. This fragment is likely formed through the loss of an ethyl radical (•CH₂CH₃, 29 Da) via α-cleavage.

-

[CH≡CCH₂N(CH₂CH₃)₂]⁺• (m/z 111) → [CH≡CCH₂N(CH₂CH₃)]⁺ (m/z 82) + •CH₂CH₃

-

-

Formation of the m/z 58 fragment: Another significant peak is observed at m/z 58. This fragment can be rationalized by the loss of a propargyl radical (•CH₂C≡CH, 39 Da) from the diethylamino group.

-

[CH≡CCH₂N(CH₂CH₃)₂]⁺• (m/z 111) → [N(CH₂CH₃)₂]⁺ (m/z 72) - CH₂ + H = [CH₂=N(CH₂CH₃)]⁺ (m/z 58)

-

-

Other Fragments: The spectrum shows other smaller fragments that can be attributed to further fragmentation of the primary ions and rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of organic molecules.[9] By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of N,N-diethyl-2-propyn-1-amine would be expected to show four distinct signals.

Table 2: Predicted ¹H NMR Data for N,N-diethyl-2-propyn-1-amine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Quartet | 4H | -N(CH₂ CH₃)₂ |

| ~3.3 | Doublet | 2H | -CH₂ C≡CH |

| ~2.2 | Triplet | 1H | -C≡CH |

| ~1.0 | Triplet | 6H | -N(CH₂CH₃ )₂ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Ethyl Group Protons: The two ethyl groups attached to the nitrogen atom are chemically equivalent. The methylene protons (-N-CH₂ -CH₃) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-N-CH₂-CH₃ ) are expected to appear as a triplet due to coupling with the adjacent methylene protons.

-

Propargyl Group Protons: The methylene protons of the propargyl group (-CH₂ -C≡CH) are adjacent to the acetylenic proton and are expected to appear as a doublet. The terminal acetylenic proton (-C≡CH ) is a characteristic signal for terminal alkynes and is expected to appear as a triplet due to long-range coupling with the propargylic methylene protons.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of N,N-diethyl-2-propyn-1-amine would be expected to show five distinct signals.

Table 3: Predicted ¹³C NMR Data for N,N-diethyl-2-propyn-1-amine

| Chemical Shift (ppm) | Assignment |

| ~80 | -C ≡CH |

| ~72 | -C≡C H |

| ~48 | -N(C H₂CH₃)₂ |

| ~45 | -C H₂C≡CH |

| ~12 | -N(CH₂C H₃)₂ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne group are expected to appear in the characteristic downfield region for alkynes.

-

Aliphatic Carbons: The methylene carbon of the propargyl group is adjacent to the nitrogen and the alkyne, influencing its chemical shift. The methylene carbons of the ethyl groups are directly attached to the nitrogen, resulting in a downfield shift compared to the terminal methyl carbons.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N,N-diethyl-2-propyn-1-amine for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction:

-

For a volatile liquid like N,N-diethyl-2-propyn-1-amine, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is appropriate. GC-MS provides the added benefit of separating the analyte from any impurities prior to mass analysis.

-

-

Ionization and Analysis:

-

The sample is introduced into the ion source, which is maintained under high vacuum.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Experimental Workflows

NMR Data Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry Data Acquisition Workflow

Caption: Workflow for EI-MS analysis.

Conclusion

The combined application of mass spectrometry and NMR spectroscopy provides a robust and comprehensive characterization of N,N-diethyl-2-propyn-1-amine. The mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns consistent with its tertiary amine structure. While experimental NMR data is not currently available in the public domain, predictive models offer a reliable estimation of the ¹H and ¹³C chemical shifts, which are in agreement with the known structural features of the molecule. The detailed protocols and interpretations presented in this guide serve as a valuable resource for scientists and researchers, ensuring the accurate identification and utilization of this important chemical intermediate.

References

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. 2-Propyn-1-amine, N,N-diethyl- [webbook.nist.gov]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. future4200.com [future4200.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Visualizer loader [nmrdb.org]

- 11. PROSPRE [prospre.ca]

- 12. CASPRE [caspre.ca]

- 13. Visualizer loader [nmrdb.org]

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylaniline (CAS No. 202865-77-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive scientific overview of 2-Bromo-4-fluoro-6-methylaniline, a key chemical intermediate in contemporary organic synthesis and medicinal chemistry. The correct CAS number for this compound is 202865-77-8 . This document elucidates the compound's fundamental chemical and structural properties, offers a detailed experimental protocol for its synthesis, explores its strategic applications in drug discovery, and outlines rigorous safety and handling procedures. The content herein is curated to empower researchers with the technical knowledge and field-proven insights necessary for the effective utilization of this versatile building block.

Introduction: The Strategic Importance of Halogenated Anilines

Substituted anilines are a cornerstone of modern pharmaceutical and materials science.[1] The introduction of halogen atoms, such as bromine and fluorine, into the aniline scaffold imparts unique physicochemical properties that are highly advantageous in drug design. Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule.[2] The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. 2-Bromo-4-fluoro-6-methylaniline is a trifunctional building block that leverages these properties, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials.[3][4]

Core Chemical Information and Structure

Accurate identification and structural understanding of a chemical are paramount for its effective application and safe handling.

-

Chemical Name: 2-Bromo-4-fluoro-6-methylaniline

-

CAS Number: 202865-77-8

-

Molecular Formula: C₇H₇BrFN

-

Synonyms: 2-Bromo-4-fluoro-6-methylbenzenamine[5]

Molecular Structure

The spatial arrangement of the atoms in 2-Bromo-4-fluoro-6-methylaniline dictates its reactivity and steric profile. The aniline ring is substituted with a bromine atom ortho to the amino group, a fluorine atom para to the amino group, and a methyl group ortho to the amino group.

Figure 1: Chemical structure of 2-Bromo-4-fluoro-6-methylaniline.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 204.04 g/mol | |

| Appearance | Solid | |

| Melting Point | 32-36 °C | |

| Boiling Point | 248.88 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.589 g/cm³ (Predicted) | [5] |

| SMILES | Cc1cc(F)cc(Br)c1N | |

| InChI | InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 |

Experimental Protocol: Synthesis

The synthesis of 2-Bromo-4-fluoro-6-methylaniline is typically achieved through the electrophilic bromination of 4-fluoro-2-methylaniline. The following protocol is a representative example of this transformation.[6]

Reaction Scheme

Figure 2: Synthetic pathway for 2-Bromo-4-fluoro-6-methylaniline.

Step-by-Step Methodology

-

Preparation of Reactant Solution: In a suitable reaction vessel, dissolve 4-fluoro-2-methylaniline in N,N-dimethylformamide (DMF).

-

Preparation of Reagent Solution: In a separate vessel, dissolve N-Bromosuccinimide (NBS) in DMF.

-

Reaction Execution: While maintaining the temperature of the reactant solution at approximately 20°C, add the NBS solution dropwise with continuous stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, pour the reaction mixture into a biphasic system of water, brine, and ethyl acetate. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

-

Extraction: Collect the organic layer. The aqueous layer can be further extracted with ethyl acetate to maximize product recovery.

-

Purification: Combine the organic extracts and purify using silica gel column chromatography. A typical eluent system is a mixture of ethyl acetate and hexane (e.g., 1:8 v/v).[6]

-

Isolation and Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. The identity and purity of the product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The strategic value of 2-Bromo-4-fluoro-6-methylaniline lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3] The presence of three distinct functional groups on the aniline ring allows for a high degree of synthetic flexibility.

-

Amino Group (-NH₂): This group can be readily acylated, alkylated, or transformed into a variety of other functional groups, serving as a key point for molecular elaboration.

-

Bromo Group (-Br): The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This enables the facile introduction of aryl, heteroaryl, and other carbon- and nitrogen-based substituents.

-

Fluoro Group (-F): The fluorine atom can modulate the pKa of the amino group and influence the overall electronic properties of the molecule. Its presence can also block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

While this specific molecule is a building block rather than a final drug product, its structural motifs are found in a wide range of biologically active compounds. Its utility is in the early stages of drug discovery, where medicinal chemists use it to rapidly generate libraries of diverse compounds for screening against various biological targets.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical, including 2-Bromo-4-fluoro-6-methylaniline.

Hazard Identification

-

GHS Classification: Acute Toxicity, Oral (Category 4).

-

Signal Word: Warning.

-

Hazard Statement: H302: Harmful if swallowed.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate footwear. For larger quantities or in case of potential exposure, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: In case of insufficient ventilation or when handling the powder, a NIOSH-approved particulate respirator (e.g., N95) is recommended.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

References

- 1. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. 202865-77-8 | 2-Bromo-4-fluoro-6-methylaniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]

solubility and stability of N,N-diethyl-2-propyn-1-amine in different solvents.

An In-Depth Technical Guide to the Solubility and Stability of N,N-diethyl-2-propyn-1-amine for Research and Development Applications

Authored by: Gemini, Senior Application Scientist

Abstract

N,N-diethyl-2-propyn-1-amine, also known as Diethylpropargylamine (DEPA), is a versatile tertiary amine with significant applications as a precursor in organic synthesis and as a performance-enhancing additive in industries like electroplating.[1][2][3] Its utility in precision applications is fundamentally dependent on its behavior in various chemical environments, specifically its solubility in relevant solvent systems and its chemical stability under storage and use conditions. This guide provides a comprehensive technical overview of these critical parameters. We will explore the theoretical underpinnings of its solubility, present methodologies for its empirical determination, and delve into the factors governing its chemical stability. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of DEPA to ensure reproducibility, optimize reaction conditions, and maintain formulation integrity.

Introduction to N,N-diethyl-2-propyn-1-amine (DEPA)

N,N-diethyl-2-propyn-1-amine (CAS: 4079-68-9) is a multifunctional organic compound featuring a tertiary amine and a terminal alkyne group.[2] This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including nitrogen-containing heterocycles and pharmaceutical intermediates.[4] The terminal alkyne provides a reactive site for a variety of coupling reactions, such as Sonogashira coupling, while the tertiary amine imparts basicity and can act as a nucleophile or a directing group.[5] In the field of materials science, it is widely used as a brightener and leveling agent in nickel electroplating baths, where it influences crystal growth and surface finish.[1][3]

A thorough understanding of DEPA's solubility is paramount for its effective use, dictating solvent selection for synthesis, purification, and formulation. Similarly, its chemical stability is a critical quality attribute. The presence of the propargylamine moiety suggests potential susceptibility to degradation pathways that could impact purity, activity, and safety.[6][7] This guide provides the foundational knowledge and experimental frameworks to navigate these challenges.

Core Physicochemical Properties

A baseline understanding of DEPA's physical properties is essential before examining its solution behavior. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃N | [1][2] |

| Molecular Weight | 111.19 g/mol | [1][2] |

| CAS Number | 4079-68-9 | [1][2] |

| Appearance | Colorless to yellowish transparent liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | 118-121 °C | [1][8] |

| Density | ~0.804 g/mL at 25 °C | [8][9] |

| Flash Point | 14 °C | [1] |

Solubility Profile of DEPA

The solubility of a compound is determined by the interplay of its molecular structure and the properties of the solvent. DEPA's structure, with a polar tertiary amine and a nonpolar diethyl and propynyl backbone, results in a nuanced solubility profile.

Theoretical Considerations and Qualitative Assessment

-

Polarity: The nitrogen atom's lone pair of electrons and the C-N bonds introduce polarity. However, the surrounding ethyl groups and the hydrocarbon chain contribute significant nonpolar character.

-

Hydrogen Bonding: As a tertiary amine, DEPA lacks N-H bonds and cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor via its nitrogen lone pair, allowing for interactions with protic solvents like water or alcohols.

-

Basicity: DEPA is a base. In acidic aqueous solutions, it will be protonated to form a diethylpropargylammonium salt. This salt formation dramatically increases polarity and, consequently, aqueous solubility.[1][10]

Based on these principles, a qualitative solubility summary can be predicted. Manufacturer data indicates DEPA is sparingly soluble in water but readily soluble in acids.[1] It is expected to be miscible with a wide range of organic solvents.

Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a systematic experimental approach is required. The following protocol outlines a robust method for determining the solubility of DEPA in various solvents. This protocol is based on the isothermal shake-flask method, a gold standard for solubility measurement.

Objective: To determine the concentration of a saturated solution of DEPA in a given solvent at a specified temperature.

Materials:

-

N,N-diethyl-2-propyn-1-amine (DEPA), >97% purity

-

Selected solvents (e.g., Deionized Water, 0.1 M HCl, Ethanol, Acetone, Dichloromethane, Hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Calibrated analytical balance

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or HPLC system

Procedure:

-

Preparation: Add an excess amount of DEPA to a vial containing a known volume of the test solvent (e.g., 5 mL). The goal is to create a suspension with visible undissolved DEPA, ensuring saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can validate the required equilibration time.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid/liquid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved micro-droplets.

-

Quantification:

-

Prepare a series of calibration standards of DEPA in the respective solvent.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, such as GC-FID.[11]

-

Determine the concentration of DEPA in the saturated sample by comparing its response to the calibration curve.

-

-

Data Reporting: Express solubility in units of g/100 mL or mol/L. The experiment should be performed in triplicate to ensure statistical validity.

Data Presentation: Solubility of DEPA

The following table presents illustrative quantitative data that could be obtained from the protocol above.

| Solvent | Type | Predicted Solubility ( g/100 mL at 25°C) |

| Water | Polar Protic | Sparingly Soluble (~1-2 g/100 mL) |

| 0.1 M HCl (aq) | Acidic Aqueous | Freely Soluble (>50 g/100 mL) |

| Ethanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Dichloromethane | Nonpolar | Miscible |

| Hexane | Nonpolar | Miscible |

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for quantitative solubility determination of DEPA.

Stability Profile of DEPA

The stability of DEPA is a critical parameter for ensuring its quality and performance over time. The propargylamine functional group can be susceptible to various degradation reactions.

Factors Influencing Amine Stability

-

Oxidation: Tertiary amines can be oxidized by atmospheric oxygen, a process that can be catalyzed by light or trace metals. Oxidation can occur at the nitrogen atom to form an N-oxide or at the carbon alpha to the nitrogen. Related propargylamines are known to oxidize in air, often indicated by a color change to brown.[6]

-

Temperature: Elevated temperatures can accelerate degradation reactions. Thermal decomposition of related amines can lead to complex reaction pathways and the formation of volatile byproducts.[12][13]

-

pH: While DEPA is more stable in neutral or basic conditions, extreme pH values can promote hydrolysis or other reactions, although the C-N bonds are generally stable.

-

Interaction with CO₂: Amines can react with atmospheric carbon dioxide to form carbamates, which could potentially alter the properties of the material.[6]

A manufacturer's technical data sheet states a shelf life of six months in its sealed original packaging, implying that degradation occurs over time, likely due to oxidation.[1]

Protocol for Forced Degradation Study

A forced degradation study is an essential tool to identify potential degradation products and pathways. This involves subjecting the compound to stress conditions that are harsher than standard storage conditions.

Objective: To identify the primary degradation pathways and products of DEPA under various stress conditions.

Materials:

-

DEPA, >97% purity

-

Solvents (e.g., Acetonitrile, Water)

-

Stress Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Environmental chambers for photostability (ICH Q1B compliant) and thermal stability

-

Analytical Instrumentation: HPLC with UV and/or Mass Spectrometry (LC-MS) detectors for separation and identification of degradation products.[7]

Procedure:

-

Sample Preparation: Prepare solutions of DEPA (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for a set period (e.g., 24, 48 hours).

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for a set period.

-

Oxidation: Add 3-30% H₂O₂ and keep at room temperature.

-

Thermal Stress: Heat the solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample from each stress condition at various time points (e.g., 0, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples against a control sample (stored at 4 °C in the dark) using a stability-indicating LC-MS method.

-

Peak Identification: Monitor for the loss of the DEPA peak and the appearance of new peaks. Use the mass spectrometry data to propose structures for the degradation products.[7]

Potential Degradation Pathways

Based on the structure of DEPA and known reactivity of amines, potential degradation products could include:

-

N,N-diethyl-2-propyn-1-amine N-oxide: From oxidation at the nitrogen atom.

-

Products of Alkyne Hydration/Oxidation: The terminal alkyne could potentially undergo reactions, though this is less likely under mild oxidative conditions compared to the amine.

-

Dealkylation Products: Under more extreme thermal stress, cleavage of the ethyl or propargyl groups from the nitrogen could occur.

Workflow for Stability Assessment

The following diagram outlines the workflow for a comprehensive forced degradation study.

Caption: Workflow for conducting a forced degradation study of DEPA.

Summary and Recommendations

N,N-diethyl-2-propyn-1-amine is a compound with moderate polarity, making it miscible with most organic solvents but only sparingly soluble in water.[1] Its basicity allows for greatly enhanced solubility in acidic aqueous solutions through salt formation.

The primary stability concern for DEPA is oxidative degradation, a common issue for propargylamines.[6][7] This necessitates specific handling and storage procedures to maintain its purity and performance.

Recommendations for Handling and Storage:

-

Storage: Store in a tightly sealed, airtight container to minimize exposure to atmospheric oxygen and moisture. The manufacturer's stated shelf life is six months in the original sealed packaging.[1]

-

Inert Atmosphere: For long-term storage or for applications sensitive to trace impurities, blanketing the container with an inert gas like nitrogen or argon is highly recommended.

-

Temperature: Store in a cool, dark place away from direct sunlight and heat sources to minimize both thermal and photolytic degradation.

-

Solvent Selection: When preparing solutions for storage, consider the potential for solvent interaction. While stable in most aprotic organic solvents, prolonged storage in protic or reactive solvents should be evaluated on a case-by-case basis.

By understanding these solubility and stability characteristics and implementing the recommended protocols and handling procedures, researchers and scientists can confidently and effectively utilize N,N-diethyl-2-propyn-1-amine in their work.

References

- N, N-diethyl, 2-propane, 1-amine (DEP) - Mallak Specialties Pvt Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa6rDR6rVfxKQgjQLCiS7h5Fl5TrTCStK8A2rzk9B3F8cjOZZ5_b5A8A7w744Sl953ot0GabkcZ2kkxDZ_QFvEZcFd83k8domXs6AXk8cBOE7Je5pbETcoWF1WoW1nADMEM78uzqxruz3r5q8KGjLDl95whuA4jFlNJ8fxqbO7b8vyRVxztEg8gKZE0Lv2rssOoG-BAwhJYD73xvZLVQETJb92KRagb5E64VqfPK4Nsqmoow==]

- Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino - Norwegian Research Information Repository - NTNU. (2022-12-19). [URL: https://vertexaisearch.cloud.google.

- Do you know any information about propargylamine stability in air? - ResearchGate. (2016-01-01). [URL: https://www.researchgate.net/post/Do_you_know_any_information_about_propargylamine_stability_in_air]

- Chemical Properties of 2-Propyn-1-amine, N,N-diethyl- (CAS 4079-68-9) - Cheméo. [URL: https://www.chemeo.com/cid/42-998-3/2-Propyn-1-amine-N-N-diethyl-.html]

- N,N-diethyl-2-propyn-1-amine - 4079-68-9, C7H13N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). [URL: https://www.chemsynthesis.com/base/chemical-structure-4079-68-9.html]

- 2-Propen-1-amine, N,N-diethyl- | C7H15N - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79748]

- N,N-Diethyl Propargyl Amine - Jaydev Chemical Industries. [URL: https://www.jaydevchemical.com/n-n-diethyl-propargyl-amine.html]

- Propargylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Propargylamine]

- CAS 22396-72-1 2-Propyn-1-amine,N,N-diethyl-3-phenyl- - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_22396-72-1.htm]

- Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. [URL: https://www.bre.

- CN103450026A - Synthesis method of N, N-diethylpropargylamine as electroplating additive - Google Patents. [URL: https://patents.google.

- Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry - Gassnova. [URL: https://gassnova.

- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022-10-18). [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.2c02111]

- CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. [URL: https://air.unimi.it/handle/2434/443657]

- Experiment 13 – Properties of Amines and Amides - Moorpark College. [URL: https://www.moorparkcollege.edu/sites/default/files/2022-09/CHEM_M11_EXPT_13_AMINES_AMIDES_2022.pdf]

- A Comparative Guide to the Validation of Analytical Methods for Amine Compounds - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-validation-of-analytical-methods-for-amine-compounds/]

- Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - MDPI. (2023-08-26). [URL: https://www.mdpi.com/1420-3049/28/17/6262]

- Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines - Books. (2019-11-12). [URL: https://pubs.rsc.org/en/content/chapter/bk9781788014498-00269/978-1-78801-449-8]

- Diethylpropargylamine - CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=4079-68-9]

- amines, aromatic 2002 | niosh - CDC. [URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/2002.pdf]

- Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures - Polymer Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/py/c9py01230g]

- Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF. [URL: https://www.researchgate.net/publication/321288869_Synthesis_and_Reactivity_of_Propargylamines_in_Organic_Chemistry]

- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. [URL: https://helda.helsinki.fi/bitstream/handle/10138/229767/MSc_Thesis_Ivan_Bobrov.pdf?sequence=2]

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). [URL: https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/protocols/sol-prot.pdf]

- (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers | AIChE - Proceedings. [URL: https://www.aiche.org/conferences/aiche-spring-meeting-and-global-congress-on-process-safety/2017/proceeding/paper/124f-kinetic-study-thermal-decomposition-nn-diethylhydroxylamine-deha-steam-crackers]

- Amines - Lab Demonstration / solubility / basic character class 12 CBSE - YouTube. (2023-04-25). [URL: https://www.youtube.

Sources

- 1. N, N-diethyl, 2-propane, 1-amine (DEP), CAS 4079-68-9,C7H13N [mallakchemicals.com]

- 2. N,N-Diethyl Propargyl Amine, Diethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-diethyl, N,N-Diethyl-2-Propynylamine, 1-Diethylamino-2-propyne, 3-Diethylamino-1-propyne, DEP, Mumbai, India [jaydevchemicals.com]

- 3. CN103450026A - Synthesis method of N, N-diethylpropargylamine as electroplating additive - Google Patents [patents.google.com]

- 4. Propargylamine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. research.uniupo.it [research.uniupo.it]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. bre.com [bre.com]

- 12. nva.sikt.no [nva.sikt.no]

- 13. (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers | AIChE [proceedings.aiche.org]

known reactions and reactivity of N,N-diethyl-2-propyn-1-amine.

An In-Depth Technical Guide to the Reactions and Reactivity of N,N-diethyl-2-propyn-1-amine

Introduction: The Versatility of a Compact Building Block

N,N-diethyl-2-propyn-1-amine, often referred to as diethylpropargylamine (DEP), is a bifunctional organic compound that has garnered significant attention in both industrial and academic settings. Its structure, which uniquely combines a nucleophilic tertiary amine with a reactive terminal alkyne, makes it an exceptionally versatile building block for organic synthesis.[1] This guide delves into the fundamental principles governing its reactivity and showcases its application in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.

Propargylamines, as a class, are crucial precursors for a wide array of biologically active compounds and heterocyclic systems like pyrroles, quinolines, and oxazoles.[2] The propargylamine motif itself is a recognized pharmacophore present in several marketed drugs, including the monoamine oxidase inhibitors Selegiline and Rasagiline, used in the treatment of Parkinson's disease.[2] Beyond its role in fine chemical synthesis, DEP serves a critical function in the electroplating industry as a highly effective leveling agent and brightener in nickel baths.[3][4] This dual utility underscores the importance of understanding its chemical behavior in depth.

Physicochemical Properties and Synthesis

A clear understanding of a reagent's physical properties is paramount for its safe and effective use in experimental design.

Table 1: Physicochemical Properties of N,N-diethyl-2-propyn-1-amine

| Property | Value | Reference |

| CAS Number | 4079-68-9 | [5] |

| Molecular Formula | C₇H₁₃N | [5] |

| Molecular Weight | 111.19 g/mol | [3] |

| Boiling Point | 118-120 °C | [5] |

| Density | 0.804 g/mL | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Flash Point | 14 - 27.5 °C | [4][6] |

Synthetic Pathways

The synthesis of propargylamines can be achieved through various methods, ranging from classical nucleophilic substitution to modern multicomponent reactions.[2] The most common laboratory-scale synthesis of N,N-diethyl-2-propyn-1-amine involves the direct alkylation of diethylamine with a propargyl halide, such as propargyl bromide. This straightforward Sₙ2 reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct.

A more sophisticated and atom-economical approach is the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a powerful one-pot, three-component method catalyzed by various metals, most commonly copper or gold.[2][7] While not a direct synthesis of the parent DEP (which lacks an aldehyde-derived substituent), this reaction is fundamental to the synthesis of a vast library of substituted propargylamines and is therefore central to the discussion of this compound class.

Caption: Synthetic scheme for N,N-diethyl-2-propyn-1-amine via Sₙ2 reaction.

Detailed Experimental Protocol: Synthesis of N,N-diethyl-2-propyn-1-amine[8]

-

Objective: To synthesize N,N-diethyl-2-propyn-1-amine from diethylamine and propargyl bromide.

-

Reagents & Materials:

-

Diethylamine (1.0 eq)

-

Propargyl bromide (1.5 eq, typically as an 80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Toluene, anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

-

-

Procedure:

-

To a solution of diethylamine in toluene within a round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate.

-

Stir the resulting suspension at room temperature.

-

Slowly add the propargyl bromide solution to the mixture.

-

Continue stirring the reaction mixture at room temperature for approximately 15 hours. The progress can be monitored by TLC or GC-MS.

-

Upon completion, filter the mixture to remove the solid potassium carbonate and potassium bromide salts.

-

Concentrate the filtrate under reduced pressure (in vacuo) to remove the toluene solvent.

-

The resulting residue can be purified by column chromatography or distillation to yield the pure N,N-diethyl-2-propyn-1-amine. A reported yield for this procedure is 94%.[8]

-

Core Reactivity Principles

The synthetic utility of DEP is rooted in the distinct yet cooperative reactivity of its two functional groups: the tertiary amine and the terminal alkyne.

-

The Amine Moiety: The nitrogen atom, with its lone pair of electrons, acts as a nucleophile and a base. It can participate in acid-base chemistry, quaternization, and can direct the reactivity of adjacent groups. In certain transformations, the entire diethylamino group can function as a leaving group, particularly after quaternization.[9]

-

The Alkyne Moiety: The carbon-carbon triple bond is electron-rich, allowing it to act as a nucleophile.[1] However, the terminal C-H bond is weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base to form a potent acetylide nucleophile. Furthermore, the alkyne can act as an electrophile, particularly when activated by a metal catalyst, undergoing additions across the triple bond.[9]

This dual functionality enables DEP to participate in a wide range of transformations, including cycloadditions, multicomponent reactions, isomerizations, and metal-catalyzed couplings.[9][10]

Caption: Key reactive sites of N,N-diethyl-2-propyn-1-amine.

Key Reaction Classes and Applications

The unique structure of DEP allows it to serve as a versatile synthon for a multitude of organic transformations.

Cycloaddition Reactions: Gateway to Triazoles

The terminal alkyne of DEP is an ideal substrate for cycloaddition reactions. Most notably, it is a key component in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3] Triazoles are stable aromatic heterocycles that are prevalent in medicinal chemistry, serving as important pharmacophores and bioisosteres.

Detailed Experimental Protocol: CuAAC Synthesis of a Triazole

-

Objective: To synthesize a 1,4-disubstituted triazole from N,N-diethyl-2-propyn-1-amine and an organic azide.

-

Reagents & Materials:

-

N,N-diethyl-2-propyn-1-amine (1.0 eq)

-

Benzyl azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

Solvent: t-Butanol/Water (1:1 mixture)

-

Reaction vial, magnetic stirrer

-

-

Procedure:

-

In a reaction vial, dissolve N,N-diethyl-2-propyn-1-amine and benzyl azide in the t-butanol/water solvent mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours and can be monitored by TLC.

-

Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the desired triazole.

-

Multicomponent Reactions (MCRs)

Propargylamines are intrinsically linked to MCRs, particularly the A³ coupling reaction used for their synthesis.[2] Beyond synthesis, DEP can be used as the alkyne component in various metal-catalyzed MCRs to build complex molecular scaffolds in a single step, which is highly valued for its efficiency and atom economy.[11] For instance, copper-catalyzed reactions involving DEP, secondary amines, and α,β-unsaturated ketones have been developed to synthesize more complex propargylamine derivatives.[12]

Isomerization and Cyclization Cascades

Under metal catalysis, typically with copper or ruthenium, the propargylamine scaffold can undergo fascinating transformations.[9] For example, a copper-assisted isomerization can convert the propargylamine into a reactive allenylamine intermediate.[9] This intermediate can then be trapped in subsequent reactions. More elaborately, cascade reactions initiated by A³ coupling can lead directly to complex heterocyclic systems like quinolines and bis(heteroaryl)methanes, demonstrating the power of using DEP as a precursor in tandem processes.[9][13]

Applications in Drug Development and Industry

The propargylamine core is a privileged scaffold in medicinal chemistry. Its presence in drugs for neurodegenerative disorders highlights its ability to interact with biological targets.[2] The development of prodrugs often involves modifying amine groups to improve properties like membrane penetration, and the principles learned from propargylamine chemistry can inform such strategies.[14][15]

In the industrial realm, DEP's primary role is in electroplating. It acts as a top-leveling agent in bright nickel plating baths, ensuring a smooth and bright finish on metal surfaces.[4]

Conclusion

N,N-diethyl-2-propyn-1-amine is a powerful and versatile reagent whose value is derived from the synergistic reactivity of its amine and terminal alkyne functionalities. It serves as a readily accessible starting material for a vast number of chemical transformations, most notably in the synthesis of nitrogen-containing heterocycles through cycloaddition and multicomponent reactions. Its proven utility in both sophisticated organic synthesis and large-scale industrial applications confirms its status as a cornerstone chemical for researchers and process chemists alike. Future research will undoubtedly continue to uncover novel transformations and applications for this indispensable molecular building block.

References

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. Request PDF. [Link]

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. PubMed. [Link]

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. Semantic Scholar. [Link]

-

N,N-Diethyl Propargyl Amine. Jaydev Chemical Industries. [Link]

-

Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. [Link]

-

N,N-diethyl-2-propyn-1-amine. ChemSynthesis. [Link]

-

Chemical Properties of 2-Propyn-1-amine, N,N-diethyl- (CAS 4079-68-9). Cheméo. [Link]

-

2-Propyn-1-amine, N,N-diethyl-. LookChem. [Link]

-

2-Propyn-1-amine, N,N-diethyl-. NIST WebBook. [Link]

-

Synthesis of propargylic amines. Organic Chemistry Portal. [Link]

-

N, N-diethyl, 2-propane, 1-amine (DEP). Mallak Specialties Pvt Ltd. [Link]

-

2-Propen-1-amine, N,N-diethyl-. PubChem. [Link]

-

Metal-free multicomponent approach for the synthesis of propargylamine: a review. PMC. [Link]

-

Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI. [Link]

-

Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. Chalmers ODR. [Link]

-

Prodrugs for Amines. PMC. [Link]

-

Amino Acids in the Development of Prodrugs. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Diethyl Propargyl Amine, Diethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-diethyl, N,N-Diethyl-2-Propynylamine, 1-Diethylamino-2-propyne, 3-Diethylamino-1-propyne, DEP, Mumbai, India [jaydevchemicals.com]

- 4. N, N-diethyl, 2-propane, 1-amine (DEP), CAS 4079-68-9,C7H13N [mallakchemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. lookchem.com [lookchem.com]

- 7. Propargylic amine synthesis by amination [organic-chemistry.org]

- 8. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Synthesis and Reactivity of Propargylamines in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes [mdpi.com]

- 14. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of a Versatile Alkyne: A Literature Review on the Discovery and History of N,N-diethyl-2-propyn-1-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethyl-2-propyn-1-amine, a seemingly unassuming molecule, holds a significant place in the landscape of industrial and synthetic chemistry. From its foundational role in the electroplating industry to its utility as a versatile building block in organic synthesis, the history of this compound is intrinsically linked to the broader development of acetylenic chemistry. This technical guide provides a comprehensive literature review of the discovery, historical synthesis, and evolving applications of N,N-diethyl-2-propyn-1-amine, offering insights into the chemical ingenuity that brought this molecule to the forefront. Detailed experimental protocols for its synthesis, along with a discussion of its key applications, are presented to serve as a valuable resource for researchers and professionals in the chemical sciences.

Introduction: The Propargylamine Scaffold

Propargylamines, a class of organic compounds characterized by an amino group attached to a propargyl moiety (a 2-propynyl group), are highly valuable intermediates in organic synthesis.[1] Their unique structural feature, the presence of a reactive terminal alkyne and a nucleophilic nitrogen atom, allows for a diverse range of chemical transformations. This versatility has made them indispensable in the synthesis of pharmaceuticals, natural products, and novel materials.[2] N,N-diethyl-2-propyn-1-amine, also known as diethylpropargylamine, is a prominent member of this family, and its journey from a laboratory curiosity to an industrial chemical provides a fascinating case study in the evolution of synthetic methodology.

The Dawn of Acetylenic Amines: A Historical Perspective

The precise first synthesis of N,N-diethyl-2-propyn-1-amine is not marked by a singular, celebrated discovery but rather emerged from the broader exploration of reactions involving acetylenic compounds in the mid-20th century. The foundational chemistry that enabled the synthesis of this and other propargylamines is rooted in the venerable Mannich reaction .

Named after the German chemist Carl Mannich, this reaction, in its classic form, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[3] However, the scope of this reaction was expanded to include other acidic C-H bonds, most notably the terminal proton of an alkyne.

A pivotal moment in the history of propargylamine synthesis was the work of E. R. H. Jones, I. Marszak, and H. Bader in 1947 . Their research, detailed in "Researches on acetylenic compounds. Part XI. The mannich reaction with monosubstituted acetylenic compounds," demonstrated a viable pathway to acetylenic amines through a copper-catalyzed reaction between a terminal alkyne, formaldehyde, and a secondary amine.[4] This can be considered a key milestone that laid the groundwork for the synthesis of a wide array of propargylamines, including N,N-diethyl-2-propyn-1-amine.

Further developments in the 1950s, including work by Chauvalier and Marszak, continued to refine the understanding and application of these reactions, solidifying the importance of propargylamines in the synthetic chemist's toolkit.[5]

The modern era of propargylamine synthesis is dominated by the A³ coupling reaction (Aldehyde-Alkyne-Amine) . While mechanistically related to the earlier Mannich-type reactions, the A³ coupling is a more general and highly efficient three-component reaction.[6] This reaction was independently reported by several research groups in the early 2000s and has since become the method of choice for the synthesis of propargylamines due to its high atom economy and versatility.[7][8]

Synthetic Methodologies: From Classic to Contemporary

The synthesis of N,N-diethyl-2-propyn-1-amine can be approached through several well-established methods, each with its own set of advantages and historical significance.

The Acetylenic Mannich Reaction (A³ Coupling)

The most common and efficient method for preparing N,N-diethyl-2-propyn-1-amine is the A³ coupling reaction. This one-pot, three-component reaction involves the condensation of acetylene, formaldehyde (or its aqueous solution, formalin), and diethylamine, typically catalyzed by a copper(I) salt.[1]

The generally accepted mechanism proceeds through two key steps:

-

Formation of a copper acetylide intermediate from the reaction of acetylene with the copper(I) catalyst.

-

Generation of an iminium ion (Eschenmoser's salt) from the reaction of formaldehyde and diethylamine.

-

Nucleophilic attack of the copper acetylide on the iminium ion to yield the final propargylamine product.

Caption: Synthesis via Alkylation of Diethylamine.

Experimental Protocol: Synthesis via Alkylation

Materials:

-

Diethylamine

-

Propargyl bromide or chloride

-

A base (e.g., potassium carbonate or triethylamine)

-

Solvent (e.g., Toluene, Acetonitrile)

Procedure:

-

In a reaction flask, dissolve diethylamine and the base in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the propargyl halide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, filter off the salt byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous salt.

-

Concentrate the solution under reduced pressure.

-

Purify the product by distillation.